N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-6-11-26(23,24)20-15-7-8-17-16(12-15)21(10-9-14(2)3)18(22)19(4,5)13-25-17/h7-8,12,14,20H,6,9-11,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVSQLUZRPDZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CCC(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Table 2: Hypothetical Property Comparison (Extrapolated from Structural Data)
Analysis:
- The target compound’s isopentyl and dimethyl groups suggest higher lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility.
- In contrast, the morpholine and methoxy groups in ’s compound enhance solubility, making it more suitable for systemic administration .
- The thiazole-oxadiazole hybrid in may confer antimicrobial activity, a property less likely in the target compound due to its distinct core .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide, and how are yields maximized?
- Methodology : Multi-step synthesis typically involves cyclization of precursor benzo-fused oxazepine intermediates followed by sulfonamide coupling. Key steps require precise temperature control (e.g., 0–5°C for nitration) and inert atmospheres to minimize side reactions. Chromatography (e.g., silica gel) and recrystallization are critical for purification. Yields improve with slow reagent addition and pH stabilization during sulfonamide formation .
- Example : A three-step synthesis starting from 3,3-dimethyl-4-oxo-tetrahydrobenzo[b]oxazepine derivatives achieves ~45% overall yield after optimization .
Q. How is structural confirmation performed for this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves stereochemistry and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₂₁H₂₈N₂O₄S; calc. 436.6 g/mol). X-ray crystallography may validate the benzoxazepine ring conformation if single crystals are obtainable .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodology : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease panels) to identify potential targets. Cell viability assays (MTT or ATP-based luminescence) screen for cytotoxicity. Dose-response curves (IC₅₀ determination) and selectivity profiling against related enzymes are essential to prioritize therapeutic pathways .
Advanced Research Questions
Q. How do substituent variations (e.g., isopentyl vs. allyl groups) impact bioactivity and pharmacokinetics?
- Methodology : Synthesize analogs with systematic substituent changes (e.g., alkyl chain length, aromatic substitutions) and compare:
- Bioactivity : Enzyme inhibition potency (e.g., IC₅₀ shifts from nM to μM).
- ADME : Solubility (HPLC-based logP), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models).
- Example : Allyl-substituted analogs show enhanced CYP3A4 metabolic stability compared to ethyl derivatives .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodology :
- Assay standardization : Control variables like buffer pH, ATP concentration in kinase assays.
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity independently.
- Structural analysis : Molecular docking identifies binding pose variations due to crystal structure discrepancies .
Q. How can reaction pathways for key intermediates (e.g., tetrahydrobenzo[b]oxazepine) be optimized to reduce byproducts?
- Methodology :
- Kinetic studies : Monitor reaction progress via LC-MS to identify rate-limiting steps.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve cyclization efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .
Q. What computational approaches predict this compound’s interaction with novel biological targets?
- Methodology :
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding over 100+ ns to assess stability.
- Pharmacophore modeling : Map electrostatic and hydrophobic features to identify off-target interactions.
- Machine learning : Train models on existing bioactivity data to prioritize untested targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
